molecular formula C14H17Cl2N3 B1463336 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride CAS No. 1193389-46-6

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride

Cat. No.: B1463336
CAS No.: 1193389-46-6
M. Wt: 298.2 g/mol
InChI Key: KCJCPHPJYATBJT-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride is a dihydrochloride salt of a tetrahydroquinazoline amine derivative. With the molecular formula C14H17Cl2N3 , this compound is a solid for research applications. The tetrahydroquinazoline scaffold is a structure of interest in medicinal chemistry and drug discovery. Compounds based on the tetrahydroquinoline and tetrahydroquinazoline core structures have been investigated for a range of biological activities. Research indicates that such scaffolds are prevalent in the development of novel therapeutic agents, including microtubule targeting agents (MTAs) with potent antiproliferative effects . Some MTAs based on similar scaffolds have demonstrated the ability to circumvent common drug resistance mechanisms mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype, which are significant challenges in cancer treatment . The specific research value of this compound lies in its potential as a key synthetic intermediate or building block for the preparation of more complex molecules for biological screening and pharmacological studies . Researchers may utilize this compound to explore new chemical space in the development of inhibitors for various cellular targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3.2ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;;/h1-5,9,12H,6-8,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCPHPJYATBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This tetrahydroquinazoline derivative features a phenyl group at the 2-position and an amine group at the 6-position, which enhances its solubility and stability in aqueous solutions due to the presence of dihydrochloride ions. This article explores its biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H17Cl2N3 with a molecular weight of 298.21 g/mol. The structural characteristics contribute to its biological activity, making it an important candidate for further research.

Antimicrobial Activity

Tetrahydroquinazolines have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Staphylococcus aureusInhibitory activity observed
Escherichia coliEffective against multiple strains

Research indicates that this compound has a mechanism that may involve interference with bacterial topoisomerases, similar to other known antibacterial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It inhibits human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike many topoII inhibitors that act as poisons leading to DNA cleavage, this compound functions by blocking topoII without causing DNA intercalation. This characteristic reduces the risk of secondary leukemias associated with traditional topoII inhibitors .

Case Study:
In vitro studies demonstrated that certain derivatives of tetrahydroquinazolines showed broad antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells. The lead compound exhibited an IC50 of approximately 2 μM for inhibiting DNA relaxation compared to etoposide's IC50 of 120 μM .

Enzyme Inhibition

Molecular docking studies suggest that this compound has high binding affinity toward essential enzymes involved in various metabolic pathways:

Enzyme Target Disease Binding Affinity
Dihydrofolate reductase (DHFR)TuberculosisHigh
Pantothenate kinase (MtPanK)TuberculosisHigh
β-glucosidaseDiabetesHigh

These findings indicate potential applications in treating multidrug-resistant tuberculosis and diabetes by inhibiting critical enzymes involved in disease progression .

The synthesis of this compound typically involves several key reactions that yield high purity and yield under mild conditions. The presence of functional groups such as amines enhances its reactivity and interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride exhibits significant antimicrobial properties. Its ability to inhibit the growth of various bacterial strains makes it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Properties

The compound has been investigated for its antitumor activity. It shows promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. This dual action as both an antimicrobial and antitumor agent underscores its potential therapeutic value.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders and cancer treatment.

Proteomics Research

The compound is also utilized in proteomics research due to its ability to interact with various proteins and enzymes. This interaction can provide insights into protein functions and pathways relevant to disease mechanisms.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their respective activities:

Compound NameStructureNotable Activity
5-Methyl-4-(phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-oneStructureAntibacterial
4-AminotetrahydroquinazolineStructureAntitumor
5-(Dibenzylamino)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazolin-4-oneStructureEnzyme Inhibitor

The specific substitution pattern of this compound enhances its biological activity compared to these related compounds.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that the compound inhibited bacterial growth at low concentrations (MIC values), suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another study focused on the antitumor properties of this compound using various cancer cell lines. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in treated cells compared to controls. These results highlight its potential role in cancer therapy.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinazoline Family

The tetrahydroquinazoline scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:

Compound Name Substituents Salt Form Purity Key Features
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Phenyl (C₆H₅) at 2-position Dihydrochloride 95% Enhanced solubility due to dihydrochloride salt; potential receptor modulation .
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine Methyl (CH₃) at 2-position Free base 95% Simpler alkyl substituent; lower lipophilicity compared to phenyl derivatives .
2-Morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-6-amine Morpholine at 2-position Free base N/A Polar morpholine group may improve water solubility; used in kinase studies .
1-Methyl-1,2,3,4-tetrahydroquinoxaline Methyl on nitrogen; quinoxaline core Dihydrochloride 97% Broader aromatic system; applications in neurotransmitter research .

Functional and Pharmacological Differences

Receptor Binding Profiles: The phenyl substituent in 2-phenyltetrahydroquinazolin-6-amine dihydrochloride may enhance interactions with hydrophobic binding pockets in receptors, as seen in related compounds like PHTPP (a pyrazolo-pyrimidine ERβ antagonist) .

Solubility and Bioavailability: Dihydrochloride salts (e.g., 2-phenyltetrahydroquinazolin-6-amine dihydrochloride) exhibit higher aqueous solubility compared to free bases or monohydrochlorides (e.g., 2-phenyltetrahydroquinazolin-6-amine hydrochloride, Catalog No. 2036DF) .

Synthetic Utility: Tetrahydroquinazoline derivatives are intermediates in synthesizing spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl-7-oxa-9-aza-spirodecanediones), which are explored for their conformational rigidity and drug-like properties .

Data Table: Commercial Availability and Specifications

Supplier Catalog No. Purity Salt Form Status
AK Scientific 2049DF 95% Dihydrochloride Available
CymitQuimica 10-F699286 N/A Dihydrochloride Discontinued
Santa Cruz Biotechnology sc-343102 N/A Free base (morpholine) Available

Preparation Methods

Synthesis via α-Aminoamidine and Bis-benzylidene Cyclohexanone Reaction

  • Procedure: α-Aminoamidines react with bis-benzylidene cyclohexanones in dimethylformamide (DMF) solvent, often in the presence of sodium hydride (NaH), to form 5,6,7,8-tetrahydroquinazoline derivatives.
  • Reaction conditions: Mild temperature, typically room temperature to moderate heating.
  • Yield: Reported yields range from 19% to 28% for related derivatives, with the advantage of mild conditions and easy purification.
  • Notes: Protecting groups at the C2-position (e.g., tert-butyl) can be introduced and later cleaved to expose the free amino group at position 6, facilitating further functionalization.

Guanidine Hydrochloride Condensation with Cyclohexanone Derivatives

  • Procedure: A mixture of 2-phenyl-substituted cyclohexanone derivative (compound 2), guanidine hydrochloride, potassium carbonate, distilled water, and ethanol is refluxed for approximately 9 hours.
  • Workup: After completion, the reaction mixture is diluted with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under vacuum.
  • Purification: Silica gel column chromatography using ethyl acetate-petroleum ether as eluent.
  • Yield and Purity: Example yields around 28.6% with high purity (HPLC purity 98.2%) have been reported for closely related tetrahydroquinazoline amines.
  • Advantages: Straightforward procedure using readily available reagents and solvents.

Amidines and Hydroxylamine Hydrochloride Mediated Cyclization

  • Starting materials: N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines.
  • Reaction: Treatment with hydroxylamine hydrochloride in methanol at room temperature or reflux leads to ring transformations, sometimes involving pyrimidine ring cleavage and formation of 1,2,4-oxadiazole derivatives.
  • Yields: Amide oximes obtained in moderate to good yields (42–80%), with further conversion to oxadiazoles in lower yields (12–84%) depending on substituents.
  • Relevance: Although this method primarily targets oxadiazole derivatives, it provides insight into the reactivity and functionalization potential of tetrahydroquinazoline amidines structurally related to the target compound.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Reaction Conditions Solvent Yield (%) Notes
α-Aminoamidine + bis-benzylidene cyclohexanone α-Aminoamidine, bis-benzylidene cyclohexanone Mild temp, NaH base, DMF DMF 19–28 Mild conditions, easy workup, PG at C2
Guanidine hydrochloride condensation 2-Phenyl cyclohexanone derivative, guanidine HCl, K2CO3 Reflux 9h, aqueous ethanol mixture Ethanol + Water ~28.6 Straightforward, high purity product
Amidines + hydroxylamine hydrochloride N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines Room temp or reflux in methanol Methanol 42–80 (oximes), 12–84 (oxadiazoles) Ring transformations, functionalization insights

Q & A

Q. What are the established synthetic routes for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride, and what key reaction parameters influence yield and purity?

The compound is synthesized via cyclocondensation reactions. For example, Mathiew et al. (2020) developed a protocol for structurally similar tetrahydroquinoxaline derivatives by reacting amines with carbonyl precursors under reflux in ethanol or DMF. Key parameters include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and catalyst selection (e.g., acid catalysts for imine formation). Post-synthetic purification via column chromatography or recrystallization is critical for isolating the dihydrochloride salt . Related quinazoline syntheses in the literature emphasize controlling stoichiometry and anhydrous conditions to minimize byproducts .

Q. Which spectroscopic characterization methods are essential for confirming the structure of this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm aromatic proton environments (e.g., phenyl group at δ 7.2–7.8 ppm) and amine proton integration.
  • FT-IR : To identify NH stretches (~3200–3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ peak). Advanced methods like X-ray crystallography resolve stereochemistry, particularly for the tetrahydroquinazoline ring system .

Q. What are the solubility properties and recommended storage conditions for this compound?

The dihydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For long-term stability, store lyophilized powder at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Safety data sheets for related dihydrochloride compounds recommend desiccated storage and handling in fume hoods to minimize exposure .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve scalability and reduce byproducts?

Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield.
  • Flow chemistry : Enhances reproducibility for large-scale batches. Post-synthetic purification using preparative HPLC or counterion exchange (e.g., chloride-to-acetate) can improve crystallinity .

Q. What advanced analytical methods are suitable for purity assessment and batch-to-batch consistency?

  • UPLC-MS : Provides high-resolution separation and mass confirmation (e.g., detecting <0.1% impurities).
  • Ion Chromatography : Validates chloride counterion stoichiometry.
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and polymorphic forms. For method development, leverage Quality-by-Design (QbD) principles, as demonstrated in HPLC protocols for dihydrochloride drugs using C18 columns and phosphate buffer-acetonitrile gradients .

Q. How to design receptor binding studies to evaluate the compound’s biological activity?

  • In vitro assays : Use isolated tissue preparations (e.g., rat vas deferens) to measure P2X1-purinoceptor antagonism via electrical stimulation responses. Mathiew et al. (2020) reported IC₅₀ values using this approach .
  • Molecular docking : Perform computational modeling to predict binding affinity to quinazoline-targeted receptors (e.g., adenosine receptors).

Q. How should researchers address contradictory bioactivity data across studies?

  • Purity verification : Use orthogonal methods (HPLC, NMR) to rule out impurity-driven artifacts.
  • Receptor specificity : Test against related receptor subtypes (e.g., P2X1 vs. P2X3) to confirm selectivity.
  • Species variability : Replicate assays in multiple model systems (e.g., human vs. rodent cell lines). Methodological discrepancies in solvent choice (e.g., DMSO concentration) or counterion effects (chloride vs. sulfate) may explain inconsistencies .

Methodological Considerations

  • Synthetic Troubleshooting : If cyclization fails, consider replacing traditional heating with microwave irradiation or adding molecular sieves to absorb water .
  • Analytical Validation : Include a stability-indicating assay (e.g., forced degradation under acidic/oxidative conditions) to ensure method robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride

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